molecular formula C10H11ClN4O3 B2583397 2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide CAS No. 1987208-50-3

2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

Cat. No.: B2583397
CAS No.: 1987208-50-3
M. Wt: 270.67
InChI Key: KFPPQNQEDCJTMV-UHFFFAOYSA-N
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Description

2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is a chemical compound with the molecular formula C10H11ClN4O3. It is used primarily in research settings, particularly in the fields of chemistry and biochemistry. This compound is known for its azide functional group, which is a linear, polyatomic anion consisting of three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with chloroacetyl chloride to form an intermediate, which is then treated with sodium azide to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and the application of heat to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.

Chemical Reactions Analysis

Types of Reactions

2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other nucleophiles.

    Reduction Reactions: The azide group can be reduced to an amine.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions to form triazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Cycloaddition Reactions: Often carried out using copper(I) catalysts in the presence of alkynes.

Major Products

    Substitution Reactions: Products include various substituted acetamides.

    Reduction Reactions: The primary product is the corresponding amine.

    Cycloaddition Reactions: The major product is a triazole derivative.

Scientific Research Applications

2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is utilized in several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Employed in bioorthogonal chemistry for labeling biomolecules.

    Medicine: Investigated for potential therapeutic applications due to its ability to form bioactive compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide involves its azide group, which can undergo various chemical transformations. In biological systems, the azide group can react with alkyne-containing molecules in a process known as click chemistry, forming stable triazole linkages. This reaction is highly specific and can be used to label or modify biomolecules without interfering with their natural functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-azido-N-(2,4-dimethoxyphenyl)acetamide
  • 2-azido-N-(3,5-dimethoxyphenyl)acetamide
  • 2-azido-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Uniqueness

2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide is unique due to the presence of both the azide group and the 5-chloro-2,4-dimethoxyphenyl moiety. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-azido-N-(5-chloro-2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O3/c1-17-8-4-9(18-2)7(3-6(8)11)14-10(16)5-13-15-12/h3-4H,5H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPPQNQEDCJTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CN=[N+]=[N-])Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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